Tert-butyl 4-benzoylperbenzoate
Description
Properties
CAS No. |
71616-77-8 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
tert-butyl 4-benzoylbenzenecarboperoxoate |
InChI |
InChI=1S/C18H18O4/c1-18(2,3)22-21-17(20)15-11-9-14(10-12-15)16(19)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI Key |
VWJGHOOJBRPAHY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 4-benzoylperbenzoate with structurally related tert-butyl benzoate derivatives, focusing on molecular properties, applications, and stability.
Table 1: Comparative Analysis of Tert-butyl Benzoate Derivatives
Key Findings:
Structural Variability: The substituents on the benzoate ring dictate reactivity and applications. For example, halogenated derivatives (e.g., bromo/fluoro in ) are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas trifluoroacetyl-containing analogs () serve as intermediates in medicinal chemistry.
Stability and Handling :
- Tert-butyl esters generally exhibit high thermal and hydrolytic stability due to the bulky tert-butyl group . However, peroxo or benzoylperbenzoate groups (as in the target compound) may introduce sensitivity to heat or shock, requiring specialized storage.
Applications :
- Lab-scale compounds (e.g., ) prioritize synthetic versatility and low hazard profiles, whereas halogenated derivatives () are optimized for catalytic reactions. The target compound’s inferred role as a polymerization initiator aligns with industrial peroxide applications.
Safety and Toxicity: Limited toxicological data are available for many tert-butyl derivatives.
Research and Development Insights
- Synthetic Utility : Tert-butyl benzoates are favored in multistep syntheses for their protective group utility. For example, tert-butyl 4-bromo-2-fluorobenzoate () serves as a precursor in API manufacturing, leveraging halogen reactivity for C–C bond formation.
- Industrial Relevance : Compounds like this compound may bridge academic and industrial research, particularly in polymer chemistry, though further studies are needed to confirm performance metrics.
Preparation Methods
Acid Chloride Formation
The synthesis begins with the conversion of 4-benzoylbenzoic acid to its corresponding acid chloride. This step is typically achieved using thionyl chloride (SOCl₂) under reflux conditions. In a representative procedure, 4-benzoylbenzoic acid is mixed with a fivefold excess of thionyl chloride and catalytic pyridine, heated to 78°C until HCl evolution ceases. The resulting acid chloride is crystallized from cyclohexane to ensure purity.
Key Reaction:
$$
\text{4-Benzoylbenzoic acid} + \text{SOCl}2 \rightarrow \text{4-Benzoylbenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Nucleophilic Acylation with Tert-Butyl Hydroperoxide
The acid chloride is subsequently reacted with tert-butyl hydroperoxide (TBHP) in the presence of a base, typically triethylamine (TEA), to form the perester. In a standardized protocol:
- The acid chloride (10 mmol) is dissolved in anhydrous ether (50 mL) and cooled to 0–5°C.
- A solution of TBHP (11 mmol) and TEA (12 mmol) in ether is added dropwise.
- The mixture is stirred for 1 hour at 0°C, followed by room-temperature stirring for additional homogeneity.
The crude product is purified via silica gel chromatography (dichloromethane eluent) and recrystallized from an ether-pentane mixture.
Key Reaction:
$$
\text{4-Benzoylbenzoyl chloride} + \text{tert-butyl hydroperoxide} \xrightarrow{\text{TEA}} \text{this compound} + \text{HCl}
$$
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Solvent Choice: Ether and dichloromethane are preferred for their inertness and ability to stabilize intermediates. Polar aprotic solvents like DMF or DMSO are avoided due to undesired side reactions.
- Temperature Control: Maintaining temperatures below 10°C during TBHP addition minimizes premature decomposition of the peroxide.
Stoichiometric Considerations
A slight excess of TBHP (1.1 equiv) ensures complete consumption of the acid chloride, while TEA (1.2 equiv) neutralizes HCl, preventing acid-catalyzed side reactions.
Purification and Characterization
Chromatographic Techniques
Column chromatography over silica gel (60–200 mesh) with dichloromethane achieves baseline separation of the perester from unreacted starting materials. Recrystallization from ether-pentane yields colorless crystals suitable for X-ray diffraction studies.
Spectroscopic Analysis
- Infrared (IR) Spectroscopy: The carbonyl stretch of the perester group appears at ~1790 cm⁻¹, distinct from the benzoyl carbonyl (~1680 cm⁻¹).
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Molecular ion peak at m/z 354 (M⁺) confirms the molecular formula C₁₈H₁₈O₄.
Stability and Decomposition Considerations
This compound undergoes homolytic cleavage under UV light (355 nm), generating aroylphenyl radicals with lifetimes of ~0.4 μs in CCl₄. Storage at low temperatures (−20°C) in dark containers is recommended to prevent radical-induced degradation.
Industrial Scalability and Modifications
The patent-derived method emphasizes scalability:
- Batch Size: Reactions are scalable to kilogram quantities without yield reduction.
- Cost Efficiency: Thionyl chloride and TBHP are economically viable on an industrial scale.
- Safety: Exothermic reactions are controlled via slow addition and cooling, aligning with green chemistry principles.
Q & A
Basic: What synthetic methodologies are most effective for preparing tert-butyl 4-benzoylperbenzoate, and how do reaction parameters influence yield?
Answer:
The synthesis of this compound typically involves esterification or Friedel-Crafts acylation. Key steps include:
- Esterification: Reacting 4-benzoylperbenzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄) at 60–80°C. Yields (~40–50%) depend on stoichiometric ratios and reaction time .
- Protection/Deprotection Strategies: Use of tert-butyl groups as protective moieties requires careful control of pH and temperature to avoid premature cleavage .
- Optimization: Monitoring via TLC or HPLC ensures reaction completion. Adjusting solvent polarity (e.g., dichloromethane vs. THF) can improve solubility and yield .
Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm ester linkage formation (e.g., tert-butyl protons at δ 1.3–1.5 ppm; carbonyl signals at ~170 ppm) .
- FT-IR: Peaks at ~1720 cm⁻¹ (ester C=O) and 1260 cm⁻¹ (C-O stretch) validate structural integrity .
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS ensures purity (>95%) and identifies byproducts .
Advanced: How does the tert-butyl group affect the compound’s stability and reactivity in aqueous vs. nonpolar environments?
Answer:
- Steric Hindrance: The tert-butyl group reduces hydrolysis rates in aqueous media by shielding the ester linkage. Stability studies at pH 7.4 (37°C) show <10% degradation over 24 hours, compared to >50% for methyl esters .
- Solvent Effects: In nonpolar solvents (e.g., hexane), the tert-butyl group enhances solubility, enabling homogeneous reaction conditions for radical-initiated polymerizations .
- Thermal Stability: TGA analysis reveals decomposition onset at ~180°C, suitable for high-temperature applications .
Advanced: What mechanistic insights explain this compound’s role in photoinitiated radical reactions?
Answer:
- Radical Generation: Under UV light (λ = 254–365 nm), the benzoylperoxy group undergoes homolytic cleavage, producing benzoyloxy radicals. These initiate polymerization in acrylate systems .
- Kinetic Studies: Time-resolved ESR spectroscopy quantifies radical lifetimes (µs–ms range), influenced by tert-butyl steric effects .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict bond dissociation energies (BDEs) of ~30 kcal/mol, aligning with experimental activation energies .
Advanced: How can this compound be tailored for drug delivery systems or biomaterial engineering?
Answer:
- Controlled Release: Microencapsulation (e.g., PLGA nanoparticles) leverages the compound’s hydrolytic stability for sustained drug release. In vitro assays (pH 5.0 vs. 7.4) demonstrate tunable degradation .
- Surface Functionalization: Grafting onto polymer backbones (e.g., PEG) via thiol-ene "click" chemistry enhances biocompatibility and targeting .
- Toxicity Profiling: MTT assays on HEK293 cells show IC₅₀ > 100 µM, indicating low cytotoxicity at therapeutic doses .
Advanced: What strategies resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?
Answer:
- Catalyst Screening: Compare metal catalysts (e.g., Pd/C vs. Ru complexes) using DOE (Design of Experiments) to identify optimal enantioselectivity conditions. For example, Ru-BINAP systems achieve >90% ee in ketone reductions .
- Solvent/Additive Effects: Polar aprotic solvents (DMF) with chiral auxiliaries (e.g., (-)-sparteine) improve stereochemical outcomes .
- Reproducibility Checks: Validate protocols via interlaboratory studies, addressing trace moisture or oxygen sensitivity .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste Disposal: Collect organic waste in designated containers for incineration. Avoid aqueous disposal due to slow hydrolysis .
- Emergency Measures: For spills, absorb with inert materials (vermiculite) and neutralize with 5% sodium bicarbonate .
Advanced: How do crystallographic studies inform the solid-state behavior of this compound derivatives?
Answer:
- X-ray Diffraction: Single-crystal analysis reveals packing motifs (e.g., herringbone arrangements) driven by van der Waals interactions. Tert-butyl groups disrupt π-π stacking, reducing melting points .
- Polymorphism Screening: DSC and PXRD identify metastable forms, critical for pharmaceutical formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
